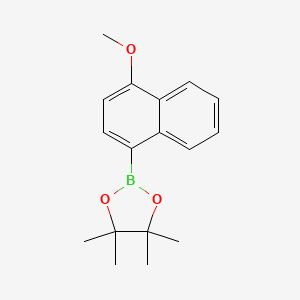![molecular formula C12H22N2O2 B2482556 Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1823500-01-1](/img/structure/B2482556.png)
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The efficient synthesis of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate involves several steps, starting from methyl N-Boc-pyroglutamate. This process includes cleavage with vinylmagnesium bromide, Michael addition, hydrogenolysis, and acidolytic deprotection followed by Fmoc-protection to produce suitable building blocks for solid-phase synthesis (Mandal et al., 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined via single crystal X-ray diffraction analysis, showcasing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).
Chemical Reactions and Properties
The transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane reveal its reactivity, including reduction with LiAlH4, debenzylation, and unusual cleavage reactions, highlighting the compound's versatile chemical behavior (Nikit-skaya & Yakhontov, 1970).
Aplicaciones Científicas De Investigación
Chiral Ligands in Organic Synthesis Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate plays a crucial role as an intermediate in the synthesis of chiral 2-endo-substituted 9-oxabispidines. These chiral ligands are significant in the enantioselective oxidation of secondary alcohols, demonstrating excellent selectivity factors, which are essential in creating enantiomerically pure substances in organic synthesis (Breuning et al., 2009).
Transformations in Heterocyclic Chemistry The compound's derivatives, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, undergo several transformations, which are vital for synthesizing complex heterocyclic compounds. These transformations include cyclization and substitution reactions, contributing to the field of heterocyclic chemistry (Nikit-skaya & Yakhontov, 1970).
Development of Dipeptide Mimetics Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is employed in synthesizing azabicyclo[X.Y.0]alkane amino acids. These compounds are rigid dipeptide mimetics, useful in peptide-based drug discovery for structure-activity studies (Mandal et al., 2005).
Catalytic Applications in Organic Synthesis The compound is involved in catalytic reactions like the 1,4-Diazobicyclo[2.2.2]octane-catalyzed coupling of aldehydes and activated double bonds, which is a critical step in synthesizing various organic compounds, including mikanecic acid (Hoffmann & Rabe, 1984).
Photobase Generators in Photochemistry It is used in the preparation of nitrogen heterocyclic amidines, which serve as photobase generators. These compounds are crucial in photochemistry for UV absorbance, thermal stability, and photo-sensitivity studies (Guo-qian, 2013).
Structural and Conformational Studies in Chemistry Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate derivatives have been synthesized and studied for their unique structural and conformational properties, contributing to the understanding of molecular geometry and bonding in organic compounds (Fernández et al., 1992).
Molecular Structure Analysis The compound's derivatives have been used in molecular structure analysis through techniques like X-ray diffraction, which aids in understanding the geometric arrangements of atoms within a molecule (Moriguchi et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; wearing protective gloves and eye protection; and washing hands and face thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSXXKHXMGDSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
CAS RN |
1823500-01-1 |
Source


|
| Record name | tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2482473.png)
![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)
![7-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)
![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)
![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)
![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)
![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)
![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)
![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)